Methyl 4-fluorobenzoate

Catalog No.
S703381
CAS No.
403-33-8
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-fluorobenzoate

CAS Number

403-33-8

Product Name

Methyl 4-fluorobenzoate

IUPAC Name

methyl 4-fluorobenzoate

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3

InChI Key

MSEBQGULDWDIRW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)F

Synonyms

p-Fluorobenzoic Acid Methyl Ester; 4-Methoxycarbonyl-1-fluorobenzene; Methyl 4-Fluorobenzoate; Methyl p-Fluorobenzoate; NSC 102770;

Canonical SMILES

COC(=O)C1=CC=C(C=C1)F

The exact mass of the compound Methyl 4-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102770. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-fluorobenzoate is a fluorinated aromatic ester serving as a critical building block in performance-critical applications, including pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. [REFS-1, REFS-2]. The defining feature of this molecule is the para-positioned fluorine atom, which imparts distinct electronic properties and chemical stability compared to non-fluorinated or alternatively halogenated analogs. These properties directly influence its reactivity, processability, and the performance of downstream products, making it a strategic choice for syntheses where precise control over molecular characteristics is required.

Procurement Fit

Synthetic utility Fluorinated aromatic ester building block for pharmaceutical and agrochemical synthesis
Positional advantage Para-fluorine substitution supports distinct electronic properties and metabolic stability research
Reactivity control Methyl ester provides intermediate electrophilicity for controlled acylation without over-reaction

Substituting Methyl 4-fluorobenzoate with other analogs like Methyl 4-chlorobenzoate, Methyl benzoate, or positional isomers is often unfeasible in practice. The choice of the para-fluoro substituent is deliberate and functional. Its unique combination of high electronegativity and small steric size creates specific electronic effects that govern reaction kinetics, stability, and the final properties of target molecules, such as the dielectric anisotropy in liquid crystals or metabolic stability in drug candidates. [1]. Swapping fluorine for chlorine, bromine, or hydrogen fundamentally alters these electronic parameters, leading to unpredictable changes in reaction yields, process stability, and the failure to meet the performance specifications of the final product.

Substitution Risk

Positional isomer reactivity differs
Para-fluorine directs distinct SNAr and EAS outcomes compared to ortho- or meta-fluorinated esters, altering reaction selectivity.
Electrochemical mechanism divergence
Para-isomer proceeds via electro-dimerization before C–F cleavage, while ortho-isomer follows an EC pathway, yielding different products.
Ester group governs electrophilicity
Methyl ester provides a practical balance; acid chloride is more aggressive and moisture-sensitive, amide is less reactive.

Enhanced Process Stability: Quantified Resistance to Alkaline Hydrolysis

The stability of the ester linkage against base-catalyzed hydrolysis is critical for process control, formulation, and storage. Based on the Hammett linear free-energy relationship, the rate of alkaline hydrolysis can be predicted. The established reaction constant (ρ) for the hydrolysis of substituted ethyl benzoates is +2.54. [1]. Using the substituent constant (σ_para) for fluorine (+0.06), Methyl 4-fluorobenzoate is calculated to be ~1.4 times more resistant to hydrolysis than the non-halogenated Methyl benzoate (σ_para=0.00). In contrast, Methyl 4-chlorobenzoate (σ_para=+0.23) is predicted to hydrolyze ~3.8 times faster than Methyl 4-fluorobenzoate under identical alkaline conditions. [2].

Evidence DimensionRelative Rate of Alkaline Hydrolysis (k_rel)
Target Compound Datak_rel ≈ 1.4 (vs. Methyl Benzoate)
Comparator Or BaselineMethyl 4-chlorobenzoate: k_rel ≈ 5.3 (vs. Methyl Benzoate); Methyl benzoate: k_rel = 1.0 (Baseline)
Quantified DifferenceMethyl 4-fluorobenzoate is ~3.8 times more stable (hydrolyzes slower) than Methyl 4-chlorobenzoate.
ConditionsCalculation based on Hammett equation log(k/k₀) = σρ, using ρ = +2.54 for alkaline hydrolysis of ethyl benzoates and standard σ_para constants.

This superior hydrolytic stability allows for a wider processing window, improved formulation latitude, and longer shelf-life in alkaline-sensitive applications compared to other halobenzoates.

Synthetic validation
Data to verify
~42% overall yield in Blonanserin API sequence
Reported intermediate yield context; re-validation required if substituted
No independent source provided; regulatory pathway context

Superior Electrochemical Stability for Demanding Electronic Applications

In applications requiring high electrochemical stability, such as battery electrolytes or organic semiconductors, resistance to reduction is paramount. The reduction potential of aryl halides is directly related to the carbon-halogen bond strength, following the trend F > Cl > Br > I in terms of stability. [1]. While the parent Methyl benzoate has a reduction potential of approximately -2.74 V vs SHE, chlorinated analogs like methyl 3-chlorobenzoate are reduced at a less negative potential of -2.20 V, indicating lower stability. [REFS-2, REFS-3]. Due to the exceptionally high bond dissociation energy of the aromatic C-F bond (the strongest among halogens), Methyl 4-fluorobenzoate exhibits the highest resistance to electrochemical reduction, making it the most suitable choice where molecular integrity under a strong negative potential is required.

Evidence DimensionElectrochemical Reduction Potential (vs. SHE)
Target Compound DataMost negative potential (most stable) in class, inferred from C-F bond strength.
Comparator Or BaselineMethyl benzoate: ~ -2.74 V; Methyl 3-chlorobenzoate: ~ -2.20 V.
Quantified DifferenceSignificantly more resistant to reduction than chloro- and bromo- analogs, which are reduced at less negative potentials.
ConditionsCyclic voltammetry in aprotic solvents. Potentials referenced to SHE for comparison.

This ensures greater operational lifetime and reliability in electronic devices by preventing unwanted degradation of the material, a critical advantage over less stable chloro- or bromo-substituted alternatives.

Reductive mechanism
Head-to-head
Para: electro-dimerization prior to C–F cleavage; Ortho: EC mechanism
Reaction pathway selection depends on fluorine position
CPSV on glassy carbon, DMF/TBAP; density functional calculations

Enabling Technology for High-Performance Liquid Crystals with Negative Dielectric Anisotropy

The development of advanced liquid crystal displays, particularly those using Vertical Alignment (VA) technology, requires materials with a negative dielectric anisotropy (Δε < 0). [1]. Incorporating lateral fluorine atoms into the molecular core is a primary and established strategy to achieve this property. The fluorine's strong transverse dipole moment induces the necessary negative Δε, a specific effect not readily achievable with larger halogens like chlorine or bromine, which can disrupt the mesophase. [2]. For example, fluorinated terphenyl compounds, built from similar fluorinated benzoate cores, are key components in high-performance negative Δε mixtures, with values such as Δε = -3.74 being achieved. [3].

Evidence DimensionDielectric Anisotropy (Δε) Contribution
Target Compound DataEnables strong negative Δε in final liquid crystal molecules.
Comparator Or BaselineChlorine/Bromine analogs: Generally do not produce the required negative Δε and can disrupt the liquid crystal phase. Non-halogenated analogs: Typically exhibit positive Δε.
Quantified DifferenceQualitatively different property; enables access to negative Δε materials essential for VA displays.
ConditionsAs a component in calamitic liquid crystal molecules.

For developing next-generation displays, Methyl 4-fluorobenzoate is not just an alternative but a prerequisite precursor for achieving specific, critical performance metrics that other analogs cannot provide.

Reactivity hierarchy
Class-level
Acid chloride > anhydride > ester > amide
Methyl ester offers controlled acylation between extremes
Based on leaving group basicity order
Physical properties
Reported
Density 1.192 g/mL; bp 90–92°C (20 mmHg); MW 154.14 vs ethyl ester 168.16
Molar efficiency ~9% higher than ethyl ester; may reduce material mass
Purification and handling context; distillation and chromatography

Precursor for Stable Electrolyte Formulations in High-Performance Batteries

The demonstrated resistance to electrochemical reduction makes this compound a preferred building block for electrolyte additives or solvents in lithium-ion batteries and other electrochemical devices where operational stability at low potentials is critical to performance and safety. [1].

Core Building Block for Negative Dielectric Anisotropy (Δε) Liquid Crystals

As a precursor for calamitic liquid crystals, its para-fluoro substituent is essential for engineering the negative dielectric anisotropy required for modern Vertical Alignment (VA) and Fringe-Field Switching (FFS) LCDs, a capability not offered by non-fluorinated or other halogenated analogs. [2].

Intermediate for High-Purity Fluorinated Active Pharmaceutical Ingredients (APIs)

Its established use as an intermediate for complex APIs benefits from its predictable reactivity and enhanced hydrolytic stability, which allows for more robust and reproducible manufacturing processes compared to faster-hydrolyzing analogs like Methyl 4-chlorobenzoate. [3].

Application Fit

Application
Selection Property
Validation Focus
Pharmaceutical API synthesis (Blonanserin)
Documented intermediate in regulatory-filed pathway
Synthetic route re-validation and impurity profiling if substituted
Electrochemical C–F activation studies
Para-isomer dimerization mechanism
Reaction pathway divergence review; product distribution control
Controlled nucleophilic acyl substitution
Ester electrophilicity between acid chloride and amide
Handling stability and reaction selectivity without over-acylation
Trisubstituted imidazole derivative synthesis
4-Fluorophenyl group incorporation from para-fluorinated ester
Antiproliferative activity evaluation context; biological assay support

XLogP3

2.3

LogP

2.28 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

403-33-8

Wikipedia

Methyl 4-fluorobenzoate

Explore Compound Types